

Batzelladine L: Application Notes and Protocols for NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Batzelladine L is a polycyclic guanidine alkaloid first isolated from the Caribbean marine sponge Monanchora unguifera. As a member of the batzelladine class of natural products, it has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-HIV, antimalarial, and anticancer properties. This document provides detailed application notes and protocols for the analysis of **Batzelladine L** using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Chemical Structure

Batzelladine L is characterized by a dimeric structure composed of two tricyclic guanidine cores linked by an aliphatic chain.

Data Presentation

The following tables summarize the key quantitative NMR and mass spectrometry data for **Batzelladine L**, facilitating its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Batzelladine L (in CD₃OD)



Position	¹³ C (100 MHz) δc, type	¹H (400 MHz) δH (J in Hz)
Left-hand Tricyclic Unit		
2	49.8, CH	4.25, m
3	31.5, CH ₂	1.95, m; 2.10, m
4	55.2, CH	3.80, m
5	25.1, CH ₂	1.80, m; 2.05, m
6	45.4, CH ₂	3.65, m; 3.85, m
7	151.5, C	
8a	57.8, CH	4.60, d (3.5)
9	158.2, C	
10	48.2, CH	3.95, m
11	35.2, CH ₂	1.65, m; 1.85, m
12	28.5, CH ₂	1.50, m
13	30.1, CH ₂	1.30, m
14	23.5, CH ₂	1.30, m
15	32.8, CH ₂	1.30, m
16	14.4, CH ₃	0.90, t (7.0)
17	175.2, C	
Central Chain		
18	65.2, CH ₂	4.15, t (6.5)
19	29.8, CH ₂	1.60, m
20	26.5, CH ₂	1.40, m
21	29.8, CH ₂	1.60, m
22	65.2, CH ₂	4.15, t (6.5)



Right-hand Tricyclic Unit		
2'	49.8, CH	4.25, m
3'	31.5, CH ₂	1.95, m; 2.10, m
4'	55.2, CH	3.80, m
5'	25.1, CH ₂	1.80, m; 2.05, m
6'	45.4, CH ₂	3.65, m; 3.85, m
7'	151.5, C	
8a'	57.8, CH	4.60, d (3.5)
9'	158.2, C	
10'	48.2, CH	3.95, m
11'	35.2, CH ₂	1.65, m; 1.85, m
12'	28.5, CH ₂	1.50, m
13'	30.1, CH ₂	1.30, m
14'	23.5, CH ₂	1.30, m
15'	32.8, CH ₂	1.30, m
16'	14.4, CH₃	0.90, t (7.0)
17'	175.2, C	

Data extracted from "Batzelladine alkaloids from the Caribbean sponge Monanchora unguifera and the significant activities against HIV-1 and AIDS opportunistic infectious pathogens" Tetrahedron 2007, 63, 11179–11188.

Table 2: High-Resolution Mass Spectrometry Data for Batzelladine L



Parameter	Value
Ionization Mode	HRESIMS (Positive)
Observed m/z [M+H]+	741.6155
Calculated m/z [M+H]+	741.6153
Molecular Formula	C41H76N8O4

Data extracted from "Batzelladine alkaloids from the Caribbean sponge Monanchora unguifera and the significant activities against HIV-1 and AIDS opportunistic infectious pathogens" Tetrahedron 2007, 63, 11179–11188.

Experimental Protocols

The following protocols detail the methodologies for the isolation and spectroscopic analysis of **Batzelladine L**.

Protocol 1: Isolation and Purification of Batzelladine L

This protocol is based on the methods described for the isolation of batzelladine alkaloids from Monanchora unguifera.

Extraction:

- Lyophilize and chop the sponge material.
- Perform exhaustive extraction with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature.
- Combine the extracts and concentrate under reduced pressure to yield a crude extract.

Solvent Partitioning:

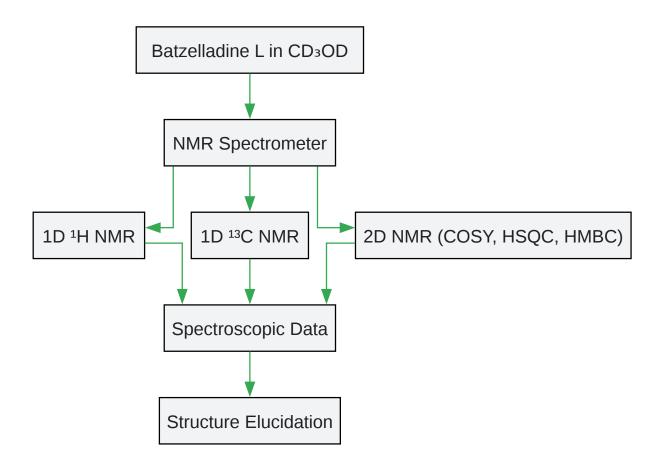
- Suspend the crude extract in a 9:1 mixture of MeOH and water (H₂O).
- Perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents.



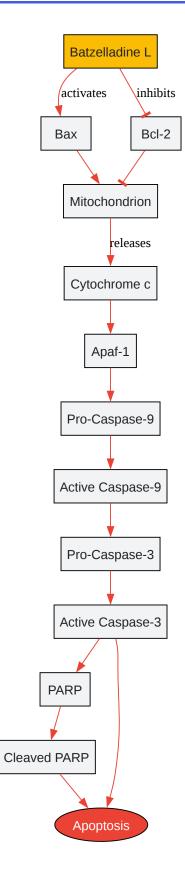
- Dry the aqueous MeOH fraction and re-partition between butanol and H2O.
- Concentrate the butanol fraction, which contains the guanidine alkaloids.
- Chromatographic Separation:
 - Subject the butanol fraction to vacuum liquid chromatography (VLC) on reversed-phase
 C18 silica gel, eluting with a stepwise gradient of H₂O to MeOH.
 - Further purify the fractions containing Batzelladine L using reversed-phase highperformance liquid chromatography (HPLC) with a suitable C18 column and a gradient elution of acetonitrile in water with 0.1% trifluoroacetic acid.
 - Monitor the elution profile using a UV detector at approximately 210 nm.
- Final Purification:
 - Combine fractions containing pure Batzelladine L based on HPLC and thin-layer chromatography (TLC) analysis.
 - Remove the solvent under vacuum to obtain the purified compound.











Click to download full resolution via product page







 To cite this document: BenchChem. [Batzelladine L: Application Notes and Protocols for NMR and Mass Spectrometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559758#nmr-and-mass-spectrometry-data-for-batzelladine-l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com